molecular formula C6H9ClO4S B2986903 Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1932811-28-3

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B2986903
CAS No.: 1932811-28-3
M. Wt: 212.64
InChI Key: WTZPZRVIYDYSNZ-SYDPRGILSA-N
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Description

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a chlorosulfonyl (–SO₂Cl) group at the 3-position and a methyl ester (–COOCH₃) at the 1-position of the cyclobutane ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPZRVIYDYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-41-2, 1932811-28-3
Record name methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Record name methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters and amides, while reduction reactions can produce alcohols and hydrocarbons .

Scientific Research Applications

Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate and Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate have applications in scientific research, with the former also showing unique biological activities. Both compounds contain a cyclobutane ring and a chlorosulfonyl group, but Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate also has a fluorine atom, giving it unique chemical properties.

Scientific Research Applications

  • Use as a Building Block: this compound is a building block in synthesizing more complex organic molecules and a reagent in various chemical reactions.
  • Enzyme Mechanisms: Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is used in studying enzyme mechanisms and as a probe in biochemical assays.
  • Production of Specialty Chemicals: Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials with specific properties.
  • Interaction Studies: this compound's reactivity with nucleophiles and potential effects on biological systems are areas of interest. Research suggests that compounds with chlorosulfonyl groups can interact with amino acids like cysteine and lysine in proteins, potentially modifying protein function.

Chemical Reactions

Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate can undergo several chemical reactions:

  • Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles like amines or alcohols to form sulfonamides or sulfonates.
    • Amines, alcohols, and thiols are commonly used in substitution reactions.
  • Reduction Reactions: The compound can be reduced to form sulfinate or sulfonic acid derivatives.
    • Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
    • Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

The products of these reactions include sulfonamides, sulfonates, sulfinates, and sulfonic acids, depending on the specific conditions and reagents.

Antimicrobial Activity

Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate exhibits antimicrobial properties and effectiveness against Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis.

Anti-inflammatory Properties

This compound may possess anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in human immune cells, suggesting a potential application in treating inflammatory diseases. Further in vivo studies are necessary to confirm these effects.

Cytotoxic Effects

In cell line studies, Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate exhibited cytotoxic effects against certain cancer cell lines. It induced apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent. Mcl-1 inhibitors, in general, can be useful for the treatment of cancers because Mcl-1 is overexpressed in numerous cancers .

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

The following compounds share structural similarities with Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate, differing primarily in substituents on the cyclobutane ring. Key differences in reactivity, applications, and physicochemical properties are highlighted.

Substituent-Based Comparison

a. Amino and Phenyl Substituent

  • Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CID 115023992): Molecular Formula: C₁₂H₁₅NO₂ Substituents: Amino (–NH₂) at position 3, phenyl (–C₆H₅) at position 1. Properties: Collision cross-section (CCS) data for adducts (e.g., [M+H]+: 147.4 Ų) suggest utility in mass spectrometry-based analytical workflows.

b. Oxo Substituent

  • Methyl 3-oxocyclobutane-1-carboxylate (CAS 695-95-4):
    • Molecular Formula : C₆H₈O₃
    • Substituents : Ketone (–C=O) at position 3.
    • Properties : The oxo group increases electrophilicity, favoring nucleophilic additions. Applications include synthesis of spirocyclic compounds via photocycloadditions, as demonstrated in methodologies involving methyl cinnamate derivatives .

c. Difluoro Substituent

  • Methyl 3,3-difluorocyclobutane-1-carboxylate :
    • Molecular Formula : C₆H₈F₂O₂ (inferred).
    • Substituents : Two fluorine atoms at position 3.
    • Properties : Fluorine atoms reduce ring strain and enhance metabolic stability, making this compound valuable in drug discovery. It is used as a building block for fluorinated analogs in agrochemical and pharmaceutical research .

d. Hydroxymethyl Substituent

  • Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 89941-55-9):
    • Molecular Formula : C₇H₁₂O₃
    • Substituents : Hydroxymethyl (–CH₂OH) at position 3.
    • Properties : The hydroxyl group enables hydrogen bonding and further functionalization (e.g., esterification). It is produced with ≥97% purity, indicating suitability for high-yield synthetic routes .

e. Trifluoromethyl and Hydroxy Substituent

  • Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4):
    • Molecular Formula : C₇H₉F₃O₃
    • Substituents : Hydroxy (–OH) and trifluoromethyl (–CF₃) at position 3.
    • Properties : The electron-withdrawing –CF₃ group stabilizes the cyclobutane ring, while the hydroxy group offers a site for derivatization. Applications include synthesis of fluorinated bioactive molecules .
Data Table: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound - C₇H₉ClO₄S* ~224.66 Chlorosulfonyl, methyl ester Reactive intermediate; discontinued product
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate CID 115023992 C₁₂H₁₅NO₂ 205.25 Amino, phenyl CCS data for analytical use
Methyl 3-oxocyclobutane-1-carboxylate 695-95-4 C₆H₈O₃ 128.13 Oxo Photocycloaddition precursor
Methyl 3,3-difluorocyclobutane-1-carboxylate - C₆H₈F₂O₂* ~164.12 Difluoro Fluorinated drug analog synthesis
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 89941-55-9 C₇H₁₂O₃ 144.17 Hydroxymethyl High-purity synthetic intermediate

*Inferred from molecular structure.

Biological Activity

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound characterized by its unique structural features, including a cyclobutane ring, a carboxylate group, and a reactive chlorosulfonyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein modification.

The chemical formula for this compound is C6_6H9_9ClO4_4S, with a molecular weight of approximately 212.64 g/mol. Its notable reactivity stems from the chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on biomolecules, thereby modifying proteins and enzymes and potentially altering their function and activity.

The mechanism of action involves the formation of covalent bonds between the chlorosulfonyl group and nucleophilic sites on proteins or enzymes. This interaction can lead to significant changes in enzyme activity, making it a valuable tool in biochemical research. The compound is primarily used in studies focused on enzyme inhibition, where it serves as a reagent to explore the functional dynamics of various biomolecules.

Applications in Research

This compound has several applications across different scientific domains:

  • Biochemistry : It is utilized to study enzyme mechanisms and protein interactions.
  • Organic Synthesis : The compound acts as a building block for synthesizing complex organic molecules, including pharmaceuticals .
  • Analytical Chemistry : It is employed in various analytical studies to understand reaction mechanisms and product formation.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes by covalently modifying active sites, leading to decreased enzymatic activity. For instance, it has been shown to interact with serine proteases, altering their catalytic efficiency.
  • Protein Modification : The compound's ability to modify proteins has been explored in various contexts, including its potential use in targeted drug delivery systems where protein functionality is crucial for therapeutic efficacy.
  • Synthetic Applications : The compound has been successfully integrated into synthetic pathways for creating cyclobutane-containing natural products, showcasing its versatility as a synthetic intermediate .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table outlines key features:

Compound NameStructure FeaturesUnique Characteristics
Methyl 3-chlorocyclobutanecarboxylateCyclobutane ring with a chlorine atomLess reactive due to absence of sulfonyl group
Methyl (chlorosulfonyl)acetateAcetic acid derivative with chlorosulfonyl groupUsed extensively in sulfonamide synthesis
Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylateSimilar structure but different positioningPotentially different reactivity patterns
Methyl (sulfonyloxy)cyclobutanecarboxylateContains sulfonyloxy instead of chlorosulfonylMay exhibit different biological activities

The unique arrangement of functional groups in this compound confers distinct chemical reactivity and potential biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonation of methyl 3-aminocyclobutane-1-carboxylate derivatives using chlorosulfonic acid or sulfuryl chloride. Key parameters include:

  • Base Catalysts : Sodium ethoxide or potassium tert-butoxide to deprotonate intermediates and drive the reaction .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates and minimize side reactions .
  • Temperature Control : Maintain 0–5°C during sulfonation to prevent thermal decomposition of the chlorosulfonyl group .
  • Workup : Quench excess reagents with ice-cold water to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • LCMS : Confirm molecular weight (e.g., observed m/z 618 [M+H]+ in related compounds) .
  • HPLC : Assess purity using reversed-phase columns (e.g., retention time 1.16 minutes under SMD-TFA05 conditions) .
  • NMR : Use 1^1H and 13^13C NMR to verify cyclobutane ring geometry and sulfonyl group placement .
  • FTIR : Identify characteristic peaks for sulfonyl chloride (1360–1180 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Hazard Classification : Classified as Acute Toxicity (Category 4, H302) under CLP regulations. Use fume hoods and PPE (gloves, goggles) .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl chloride group .
  • Deactivation : Hydrolyze residual compound with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational tools aid in predicting feasible synthetic pathways for this compound?

Retrosynthesis algorithms (e.g., AI-powered models using Pistachio/Bkms_metabolic databases) can propose routes by analyzing bond disconnections and reagent compatibility. For example:

  • Precursor Scoring : Prioritize intermediates like methyl 3-aminocyclobutane-1-carboxylate based on commercial availability and reactivity .
  • Reaction Feasibility : Simulate energy barriers for sulfonation steps using DFT calculations to optimize regioselectivity .
  • Side Reaction Prediction : Identify competing pathways (e.g., over-sulfonation) and adjust stoichiometry accordingly .

Q. What strategies mitigate instability during sulfonation reactions involving chlorosulfonyl groups?

  • Low-Temperature Control : Perform reactions below 10°C to minimize thermal degradation .
  • Inert Atmosphere : Use nitrogen or argon to prevent moisture-induced hydrolysis of the sulfonyl chloride .
  • Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl moieties to avoid undesired cross-reactivity .
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate decomposition and adjust conditions dynamically .

Q. How do steric effects influence the reactivity of the cyclobutane ring in nucleophilic substitution reactions?

  • Ring Strain : The cyclobutane’s 90° bond angles increase ring strain, enhancing susceptibility to nucleophilic attack at the sulfonyl chloride site .
  • Steric Hindrance : Substituents at the 3-position (e.g., chlorosulfonyl groups) hinder approach from the convex face, favoring reactions on the less hindered concave face .
  • Solvent Effects : Bulky solvents (e.g., tert-butyl methyl ether) can further modulate steric accessibility .

Q. How should researchers address contradictory data in spectroscopic analysis of this compound?

  • Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
  • High-Resolution MS : Resolve isotopic patterns to distinguish between isobaric impurities and the target compound .
  • Dynamic HPLC : Use chiral columns to separate enantiomers if unexpected retention time shifts occur .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature0–5°C
SolventDichloromethane
CatalystPotassium tert-butoxide
Quenching AgentIce-cold water

Q. Table 2. Analytical Standards

TechniqueCritical MetricsReference
HPLCRetention time: 1.16 min
LCMSm/z 618 [M+H]+
1^1H NMRδ 3.7–3.9 ppm (ester)

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